The synthesis of MID-35 involves several advanced techniques aimed at enhancing stability and efficacy. The process typically begins with the formation of a core structure through solid-phase peptide synthesis. Key steps include:
In one study, MID-35 was synthesized by modifying a previously identified 16-mer peptide (MIPE-1686) to improve its stability against proteolytic degradation by replacing certain amino acids with D-amino acids, which are less susceptible to enzymatic breakdown .
The molecular structure of MID-35 consists of a 16-mer sequence composed predominantly of D-amino acids. This configuration is crucial for its stability and resistance to proteolytic enzymes. The structural features include:
The chemical reactions involved in synthesizing MID-35 primarily encompass:
These reactions are conducted under controlled conditions to ensure high yields and purity.
The mechanism by which MID-35 inhibits myostatin involves several key steps:
Data from studies indicate that MID-35 exhibits potent inhibitory activity with IC50 values lower than those observed for previous inhibitors like MIPE-1686, demonstrating its enhanced effectiveness .
The physical and chemical properties of MID-35 are critical for its functionality:
These properties collectively enhance the peptide's potential as a therapeutic agent.
Myostatin inhibitor D-peptide has promising applications in several scientific fields:
Myostatin (MSTN), a transforming growth factor-β (TGF-β) superfamily member, functions as a potent negative regulator of skeletal muscle mass. It binds activin type II receptors (ActRIIA/B), activating SMAD2/3 phosphorylation and downstream pathways that suppress myoblast differentiation and protein synthesis [1] [4]. Genetic ablation studies demonstrate MSTN-knockout mice exhibit 200-300% greater muscle mass via combined hyperplasia and hypertrophy, alongside reduced adipose tissue [1] [10]. Clinically, elevated MSTN correlates with muscle wasting in dystrophies (Duchenne muscular dystrophy), sarcopenia, and cancer cachexia [1] [4]. MSTN also modulates metabolic homeostasis, influencing insulin sensitivity and fat accumulation. Obese primates treated with MSTN inhibitors show improved lean/fat mass ratios and hepatic lipid reduction [7] [8].
Table 1: Biological Functions of Myostatin
Physiological System | Mechanism of Action | Downstream Effects |
---|---|---|
Skeletal Muscle Development | Binds ActRIIB → SMAD2/3 phosphorylation | Suppresses myoblast proliferation & differentiation |
Metabolic Regulation | Inhibits AKT/mTOR signaling | Reduces glucose uptake, promotes insulin resistance |
Fat Homeostasis | Modulates adipocyte differentiation | Increases white adipose tissue accumulation |
Therapeutic MSTN inhibition addresses dual clinical burdens:
Table 2: Therapeutic Indications for Myostatin Inhibitors
Disorder Category | Representative Conditions | Clinical Rationale |
---|---|---|
Neuromuscular | Spinal muscular atrophy, Duchenne muscular dystrophy | Counteracts muscle atrophy, enhances motor function |
Metabolic | Obesity (GLP-1RA co-therapy), type 2 diabetes | Preserves lean mass, improves insulin sensitivity |
Age-Related | Sarcopenia, cachexia | Reverses muscle wasting, reduces frailty |
Current MSTN inhibitors face three key limitations:
Table 3: Conventional vs. Next-Gen Myostatin Inhibitors
Parameter | Monoclonal Antibodies | ActRIIB Fusion Proteins | D-Peptides |
---|---|---|---|
Molecular Weight | ~150 kDa | ~100 kDa | 2-5 kDa |
Protease Stability | High | Moderate | Very High |
Tissue Penetration | Limited | Moderate | Excellent |
Target Specificity | Moderate | Low | High |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4